2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
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Overview
Description
This compound belongs to the class of organic compounds known as benzenesulfonamides . It has a molecular weight of 136.1479 .
Synthesis Analysis
The synthesis of this compound involves conversion of the nitro function into sulfonamide via the Sandmeyer reaction . Direct introduction of sulfonyl chloride into the dihydrobenzodioxin, followed by amination, also leads to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in an acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture to produce in a stable way the resulting non-activated o-quinone and generate structural analogues .Physical and Chemical Properties Analysis
The compound has a molecular weight of 136.1479 . The InChI string for this compound isInChI=1S/C8H8O2/c1-2-4-8-7 (3-1)9-5-6-10-8/h1-4H,5-6H2
.
Scientific Research Applications
Synthesis and Complexation with Metal Ions
- Sulfonylated compounds, including those related to the specified chemical structure, have been synthesized and complexed with metal ions like Ni(II) and Fe(II). The study conducted by Kingsley John Orie, R. Duru, and R. Ngochindo (2021) found that these complexes can be characterized using spectroscopic methods and might have applications in increasing the biological and catalytic potential of these ligands in the pharmaceutical and chemical industries (Orie et al., 2021).
Antimicrobial Activity
- A study by Aziz‐ur‐Rehman et al. (2017) introduced derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities that exhibited valuable antibacterial results. This suggests potential applications of these compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Structure and Solvate Formation
- The crystal structures of solvates of sulfapyridine, including those with piperidine, have been explored by J. Pratt, Janna Hutchinson, and C. Stevens (2011), indicating the structural diversity and potential for forming stable solvates with various solvents, which could be useful in material science and crystallography (Pratt et al., 2011).
Reactivity and Synthetic Applications
- The reactivity of benzodioxinopyridazines with sodium methoxide and amines, including piperidine, was studied by E. Oishi et al. (2004), offering insights into synthetic pathways that could be exploited for generating diverse chemical structures for further biological or material science applications (Oishi et al., 2004).
Antimicrobial and Antioxidant Potential
- Novel sulfonyl hydrazones containing piperidine rings have been synthesized and evaluated for their antioxidant and anticholinesterase activity, as reported by Nurcan Karaman et al. (2016). This suggests that modifications of the piperidine structure could yield compounds with significant biological activities (Karaman et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-3-2-8-21-20(15)27-14-16-6-9-22(10-7-16)28(23,24)17-4-5-18-19(13-17)26-12-11-25-18/h2-5,8,13,16H,6-7,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYRKSOHTLMWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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